Atr-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

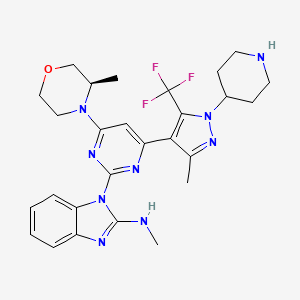

Molecular Formula |

C27H32F3N9O |

|---|---|

Molecular Weight |

555.6 g/mol |

IUPAC Name |

N-methyl-1-[4-[(3R)-3-methylmorpholin-4-yl]-6-[3-methyl-1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]pyrimidin-2-yl]benzimidazol-2-amine |

InChI |

InChI=1S/C27H32F3N9O/c1-16-15-40-13-12-37(16)22-14-20(34-26(35-22)38-21-7-5-4-6-19(21)33-25(38)31-3)23-17(2)36-39(24(23)27(28,29)30)18-8-10-32-11-9-18/h4-7,14,16,18,32H,8-13,15H2,1-3H3,(H,31,33)/t16-/m1/s1 |

InChI Key |

ZSJYYMBWUZDZSE-MRXNPFEDSA-N |

Isomeric SMILES |

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |

Canonical SMILES |

CC1COCCN1C2=NC(=NC(=C2)C3=C(N(N=C3C)C4CCNCC4)C(F)(F)F)N5C6=CC=CC=C6N=C5NC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of ATR Inhibition: A Technical Guide for Researchers

Disclaimer: While this guide addresses the mechanism of action for a class of molecules including the specific entity "Atr-IN-5," publicly available data for this particular compound is limited. Therefore, to provide a comprehensive technical overview as requested, this document focuses on the well-characterized and clinically relevant ATR inhibitors, VE-821 and Ceralasertib (AZD6738), which are presumed to share a common mechanism of action with this compound.

Executive Summary

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a network of signaling pathways essential for maintaining genomic integrity.[1][2][3] In response to DNA damage and replication stress, ATR activates downstream effectors to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] Many cancer cells exhibit increased reliance on the ATR pathway due to underlying genomic instability and defects in other DDR pathways, such as those involving ATM.[5] This dependency creates a therapeutic window for ATR inhibitors, which can selectively target cancer cells by inducing synthetic lethality.[3][5] This guide provides an in-depth analysis of the mechanism of action of selective ATR inhibitors, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action

Selective ATR inhibitors, such as VE-821 and Ceralasertib (AZD6738), are ATP-competitive small molecules that bind to the kinase domain of ATR, preventing the phosphorylation of its downstream substrates.[6][7] The primary and most well-characterized downstream effector of ATR is the checkpoint kinase 1 (Chk1).[3] By inhibiting ATR, these compounds block the phosphorylation and subsequent activation of Chk1.[8][9]

The inactivation of the ATR-Chk1 signaling cascade has several profound consequences for the cell, particularly in the context of DNA damage or replication stress:

-

Abrogation of Cell Cycle Checkpoints: ATR inhibition prevents the activation of S-phase and G2/M checkpoints, which are crucial for halting cell cycle progression to allow for DNA repair.[9][10] This forces cells with damaged DNA to prematurely enter mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.[4][8]

-

Induction of Replication Stress: By disabling the mechanisms that stabilize and restart stalled replication forks, ATR inhibitors exacerbate replication stress.[4] This leads to the collapse of replication forks, the accumulation of DNA double-strand breaks, and ultimately, apoptosis.[11]

-

Synthetic Lethality: In cancer cells with pre-existing defects in other DDR pathways (e.g., ATM deficiency), the inhibition of ATR becomes synthetically lethal.[5] These cells are highly dependent on the ATR pathway for survival, and its inhibition leads to catastrophic levels of genomic instability that are incompatible with cell viability.[12]

Quantitative Data for Representative ATR Inhibitors

The following table summarizes key quantitative data for the well-characterized ATR inhibitors VE-821 and Ceralasertib (AZD6738). This data is crucial for comparing the potency and selectivity of different compounds.

| Compound | Target | Assay Type | IC50 | Ki | Selectivity | Reference(s) |

| VE-821 | ATR | Cell-free | 26 nM | 13 nM | Minimal activity against ATM, DNA-PK, mTOR, and PI3Kγ | [6][13] |

| p-Chk1 (Ser345) | Cellular | 800 nM | - | - | [6] | |

| Ceralasertib (AZD6738) | ATR | Cell-free (enzyme) | 1 nM | - | >5µM for DNA-PK, ATM, mTOR, AKT | [7][14] |

| p-Chk1 (Ser345) | Cellular | 74 nM | - | 0/442 kinases show >50% inhibition at 1µM | [7] |

Key Experimental Protocols

The characterization of ATR inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular mechanism of action.

In Vitro ATR Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of purified ATR enzyme.

Methodology:

-

Reaction Setup: Recombinant human ATR/ATRIP complex is incubated in a reaction buffer containing a substrate, such as a p53-derived peptide.[15][16]

-

Compound Addition: The test compound (e.g., this compound) is added at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a divalent cation (e.g., MgCl2).[15]

-

Incubation: The reaction is allowed to proceed for a defined period at room temperature.[15]

-

Reaction Termination: The reaction is stopped by the addition of a solution containing a chelating agent like EDTA.[15]

-

Detection: The level of substrate phosphorylation is quantified. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), which uses specific antibodies to detect the phosphorylated substrate.[15][16]

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Western Blot for Phospho-Chk1 Inhibition

Objective: To confirm the on-target effect of the ATR inhibitor in a cellular context by measuring the phosphorylation of its direct downstream target, Chk1.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured and treated with varying concentrations of the ATR inhibitor for a specified duration. To induce ATR activity, cells are often co-treated with a DNA damaging agent (e.g., hydroxyurea or a topoisomerase inhibitor).[5][17]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Chk1 (e.g., at Ser345) and total Chk1 (as a loading control).[17] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables detection.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the dose-dependent inhibition of Chk1 phosphorylation.[5]

Cell Viability/Proliferation Assay

Objective: To assess the cytotoxic or cytostatic effects of the ATR inhibitor, both as a monotherapy and in combination with DNA damaging agents.

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.[6]

-

Compound Addition: The ATR inhibitor is added at a range of concentrations, either alone or in combination with a fixed concentration of a chemotherapeutic agent.

-

Incubation: Cells are incubated with the compounds for a period of 48 to 96 hours.[6][18]

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay. For example, the CellTiter-Glo Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active cells.[14][18]

-

Data Analysis: Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values. For combination studies, synergy can be assessed using software like Macsynergy.[6]

Visualizations: Signaling Pathways and Workflows

ATR Signaling Pathway in Response to DNA Damage

Caption: The ATR signaling pathway is activated by ssDNA, leading to Chk1 phosphorylation and cell cycle arrest.

Experimental Workflow for ATR Inhibitor Characterization

Caption: Workflow for characterizing a novel ATR inhibitor from in vitro assays to in vivo models.

References

- 1. targetedonc.com [targetedonc.com]

- 2. hematologyandoncology.net [hematologyandoncology.net]

- 3. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 4. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. AZD6738 [openinnovation.astrazeneca.com]

- 8. researchgate.net [researchgate.net]

- 9. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onclive.com [onclive.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. In vitro ATR kinase assay [bio-protocol.org]

- 16. Assay in Summary_ki [bdb99.ucsd.edu]

- 17. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Unraveling the Function of Atr-IN-5: A Technical Guide for Researchers

For Immediate Release

In the intricate landscape of cancer biology and drug development, the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a pivotal target. As a central regulator of the DNA Damage Response (DDR), ATR kinase plays a critical role in maintaining genomic integrity, a process frequently exploited by cancer cells for their survival and proliferation. This technical guide provides an in-depth exploration of Atr-IN-5, a potent inhibitor of ATR, designed for researchers, scientists, and professionals in the field of drug development.

This compound, identified as compound D24 in patent CN112047938A and assigned CAS number 2601571-19-9, is a small molecule inhibitor designed to target the ATP-binding site of ATR kinase.[1][2][3][4][5][6][7] By inhibiting ATR, this compound disrupts the signaling cascade that allows cancer cells to arrest their cell cycle and repair DNA damage, ultimately leading to mitotic catastrophe and cell death. This targeted approach holds significant promise for the treatment of various proliferative diseases, including cancer.[2][3][5][6]

Core Mechanism of Action: The ATR Signaling Pathway

ATR is a serine/threonine-specific protein kinase that is activated in response to single-stranded DNA (ssDNA), a common intermediate in DNA damage and replication stress. Upon activation, ATR, in concert with its partner ATRIP, initiates a signaling cascade that phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1). This phosphorylation event triggers cell cycle arrest, primarily at the G2/M checkpoint, providing the cell with an opportunity to repair damaged DNA before proceeding to mitosis.

Inhibition of ATR by molecules such as this compound abrogates this critical checkpoint. By preventing the phosphorylation of Chk1 and other downstream targets, ATR inhibitors force cells with damaged DNA to enter mitosis prematurely. This leads to a lethal accumulation of genomic instability, a phenomenon known as synthetic lethality, which is particularly effective in cancer cells that often harbor other defects in their DNA damage response pathways.

Quantitative Profile of this compound

The following tables summarize the available quantitative data for this compound and other relevant ATR inhibitors for comparative purposes. The data for this compound is extracted from patent literature, which may have different experimental standards than peer-reviewed publications.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | ATR | <1000 | Not Specified | [5] |

| AZD6738 | ATR | 1 | Kinase Assay | [5] |

| VE-821 | ATR | 26 | Kinase Assay | [2] |

| Elimusertib (BAY 1895344) | ATR | 7 | Kinase Assay | [2] |

| Gartisertib (VX-803) | ATR | 8 (pChk1) | Cellular Assay | [2] |

| Compound | Cell Line | Effect | IC50 (µM) | Reference |

| This compound | LoVo (human colon cancer) | Antiproliferative | 0.067 | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. As this compound is a relatively new compound, detailed published protocols for its specific use are not yet available. Therefore, this section provides representative, detailed methodologies for key experiments typically used to characterize ATR inhibitors, based on established protocols for well-studied compounds in the same class.

ATR Kinase Activity Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of ATR kinase.

Objective: To determine the IC50 value of this compound against purified ATR kinase.

Materials:

-

Purified recombinant human ATR/ATRIP complex

-

GST-Chk1 (1-300, T301A) substrate

-

ATP (Adenosine 5'-triphosphate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well plates

-

ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 384-well plate, add the test compound dilutions.

-

Add the GST-Chk1 substrate to each well.

-

Initiate the kinase reaction by adding the ATR/ATRIP enzyme and ATP to each well. The final ATP concentration should be at or near its Km for ATR.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular ATR Inhibition Assay (Western Blot for pChk1)

This assay measures the ability of a compound to inhibit ATR activity within a cellular context by assessing the phosphorylation of its direct downstream target, Chk1.

Objective: To determine the cellular potency of this compound by measuring the inhibition of hydroxyurea-induced Chk1 phosphorylation.

Materials:

-

Human cancer cell line (e.g., LoVo, HT29)

-

Cell culture medium and supplements

-

Hydroxyurea (HU)

-

This compound (or other test compounds) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-Chk1 (Ser345), anti-total Chk1, anti-Actin or -Tubulin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Induce DNA damage by treating the cells with hydroxyurea (e.g., 2 mM) for a defined period (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-Chk1 (Ser345) and total Chk1. A loading control antibody (e.g., Actin) should also be used.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the p-Chk1 signal to the total Chk1 signal.

Cell Viability/Proliferation Assay

This assay evaluates the effect of the ATR inhibitor on the growth and survival of cancer cells, both as a single agent and in combination with DNA-damaging agents.

Objective: To determine the antiproliferative IC50 of this compound in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., LoVo)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, resazurin)

Procedure:

-

Seed cells at a low density in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plates for a prolonged period (e.g., 72 hours).

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Record the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO-treated control wells.

-

Determine the IC50 value by plotting the percentage of viable cells against the log of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks

This compound is a potent inhibitor of ATR kinase with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action, centered on the disruption of the DNA damage response pathway, aligns with a validated and promising strategy in oncology drug development. The data and protocols presented in this guide offer a foundational understanding of this compound and a framework for its further investigation. As research progresses, a more comprehensive profile of its selectivity, pharmacokinetic properties, and in vivo efficacy will be essential to fully elucidate its therapeutic potential. The continued exploration of ATR inhibitors like this compound will undoubtedly contribute to the advancement of targeted cancer therapies.

References

- 1. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. What are ATR inhibitors and how do they work? [synapse.patsnap.com]

- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are ATR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Atr-IN-5: A Technical Primer on the Novel ATR Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of Atr-IN-5, a novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor. This compound belongs to a class of 2,4,6-trisubstituted pyrimidine compounds with potential applications in the treatment of ATR kinase-mediated diseases, including cancer. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, synthesis, and preclinical data based on available information.

Core Concepts: Targeting the DNA Damage Response

ATR is a critical serine/threonine-protein kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] It is activated by single-strand DNA breaks and stalled replication forks, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks. In many cancer cells, other DDR pathways are often compromised, leading to a greater reliance on the ATR pathway for survival. This dependency makes ATR an attractive therapeutic target. By inhibiting ATR, the aim is to induce synthetic lethality in cancer cells, where the combination of a genetic defect (in another DDR pathway) and the ATR inhibitor leads to cell death. Furthermore, inhibiting ATR can enhance the efficacy of DNA-damaging chemotherapies and radiotherapies, which themselves activate the ATR signaling pathway in tumor cells.[1]

This compound: A Novel 2,4,6-Trisubstituted Pyrimidine Compound

This compound is identified as a potent ATR kinase inhibitor within the framework of the Chinese patent CN112047938A. This patent discloses a series of 2,4,6-trisubstituted pyrimidine compounds for the treatment of proliferative diseases such as cancer.[1] While the specific designation "this compound" points to a compound within this series, the public documentation primarily refers to the general structure and examples within the patent. For the purpose of this guide, we will focus on a representative example from this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro activity of a representative compound from the 2,4,6-trisubstituted pyrimidine series described in the patent.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |

| Example Compound | ATR Kinase | Biochemical Assay | < 10 | N/A |

| Example Compound | Proliferation | Cell-based Assay | < 50 | Cancer Cell Line |

Note: The specific IC50 values are presented as ranges as disclosed in the patent summary. "N/A" indicates that the information was not available in the reviewed documents.

Experimental Protocols

The synthesis of the 2,4,6-trisubstituted pyrimidine core of this compound and its analogues generally follows a multi-step synthetic route, which is common for this class of compounds. The detailed experimental protocols are outlined in the patent literature. Below is a generalized workflow for the synthesis and biological evaluation.

General Synthesis Workflow

The synthesis of the 2,4,6-trisubstituted pyrimidine core typically involves a convergent synthesis strategy.

Caption: Generalized synthetic workflow for 2,4,6-trisubstituted pyrimidine ATR inhibitors.

In Vitro ATR Kinase Inhibition Assay

The potency of the synthesized compounds against ATR kinase is typically determined using a biochemical assay.

Caption: Workflow for a typical in vitro ATR kinase inhibition assay.

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the ATR kinase, a central node in the DNA damage response pathway. The following diagram illustrates the simplified ATR signaling cascade and the point of intervention by this compound.

Caption: Simplified ATR signaling pathway and the inhibitory action of this compound.

Development and Future Directions

The discovery of this compound and related 2,4,6-trisubstituted pyrimidine compounds represents a promising advancement in the field of targeted cancer therapy. The preclinical data, as suggested by the patent, indicate potent ATR inhibition and antiproliferative activity. The development of this and similar compounds will likely involve further optimization of their pharmacological properties, including selectivity, bioavailability, and safety profiles.

Future research will likely focus on:

-

Combination Therapies: Evaluating this compound in combination with various DNA-damaging agents (e.g., chemotherapy, radiation) to exploit synthetic lethality and overcome drug resistance.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to ATR inhibitor therapy.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant cancer models to assess the therapeutic potential of this class of compounds.

This technical guide provides a summary of the currently available information on this compound. As more research is published, a more detailed understanding of its therapeutic potential will emerge.

References

The Role of ATR Inhibition in the DNA Damage Response: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Atr-IN-5" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the role of a representative potent and selective ATR inhibitor in the DNA damage response, drawing upon data and methodologies established for well-characterized ATR inhibitors.

Introduction: The ATR Kinase and DNA Damage Response

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A master regulator of this response is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1] ATR is activated by a broad spectrum of DNA lesions, particularly those that generate single-stranded DNA (ssDNA), a common intermediate in DNA replication and repair.[2] Once activated, ATR phosphorylates a multitude of substrates to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks, thereby ensuring genomic stability.[3][4] Given its central role in the DDR, ATR has emerged as a critical target for cancer therapy. Potent and selective ATR inhibitors are being developed to exploit the reliance of cancer cells on the ATR pathway for survival, particularly in combination with DNA-damaging agents.

Mechanism of Action: ATR Inhibition and the DDR Pathway

ATR is activated in response to replication stress and DNA damage.[5] This process is initiated by the recruitment of the ATR-ATRIP complex to RPA-coated ssDNA.[2] Full activation of ATR requires the activities of other DDR proteins, including the 9-1-1 complex and TopBP1. Once active, ATR phosphorylates a key downstream effector, the checkpoint kinase 1 (CHK1), at serine 317 and 345.[6][7] This phosphorylation event activates CHK1, which in turn phosphorylates a number of substrates to induce cell cycle arrest and facilitate DNA repair.[3]

A potent ATR inhibitor competitively binds to the ATP-binding site of the ATR kinase, preventing the phosphorylation of its downstream targets, including CHK1. This abrogation of the ATR signaling cascade leads to a failure to arrest the cell cycle in response to DNA damage, allowing cells with damaged DNA to proceed into mitosis. This can result in mitotic catastrophe and cell death, particularly in cancer cells that often have a defective G1 checkpoint and are therefore highly dependent on the S and G2 checkpoints regulated by ATR.

Below is a diagram illustrating the ATR signaling pathway and the point of intervention by an ATR inhibitor.

Quantitative Data

The potency of ATR inhibitors can be quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to describe the efficacy of an inhibitor. Below are representative data for well-characterized ATR inhibitors.

| Inhibitor | Assay Type | Target | IC50 (nM) | Ki (nM) | Cell Line | Reference |

| M4344 | Biochemical | ATR | 5 | - | - | [1] |

| NU6027 | Cell-based | ATR | 6700 | - | MCF7 | [8] |

| VE-822 | Cell-based | ATR | 20 | - | PBMCs | [9] |

Experimental Protocols

Western Blot for Phospho-CHK1 (Ser345)

This protocol describes the detection of CHK1 phosphorylation at Serine 345, a direct downstream target of ATR, as a measure of ATR activity in cells.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CHK1 (Ser345), Mouse anti-total CHK1

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with the ATR inhibitor at various concentrations for a specified time.

-

Induce DNA damage (e.g., with hydroxyurea or UV irradiation) for a short period before harvesting.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total CHK1 as a loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle following treatment with an ATR inhibitor and a DNA-damaging agent.

Materials:

-

Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)

-

70% ethanol, ice-cold

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with the ATR inhibitor and/or a DNA-damaging agent for the desired duration.

-

Harvest cells by trypsinization and collect by centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution based on DNA content (fluorescence intensity).

Below is a diagram illustrating a typical experimental workflow for evaluating an ATR inhibitor.

Conclusion

Inhibition of the ATR kinase is a promising strategy in cancer therapy. By disrupting a critical node in the DNA damage response, ATR inhibitors can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds. The technical guide provided here outlines the mechanism of action of a representative ATR inhibitor and details key experimental protocols for its characterization. A thorough understanding of the molecular and cellular consequences of ATR inhibition is essential for the continued development and clinical application of this class of targeted therapies.

References

- 1. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR-Mediated Checkpoint Pathways Regulate Phosphorylation and Activation of Human Chk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel and Highly Potent ATR Inhibitor M4344 Kills Cancer Cells With Replication Stress, and Enhances the Chemotherapeutic Activity of Widely Used DNA Damaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Chk1 is an essential kinase that is regulated by Atr and required for the G2/M DNA damage checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and evaluation of a potent novel ATR inhibitor, NU6027, in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

ATR-IN-5: An In-Depth Technical Guide to a Selective ATR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), a complex signaling network that maintains genomic integrity.[1][2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA lesions.[3][4] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][5] In many cancer cells, there is an increased reliance on the ATR pathway for survival due to elevated levels of replication stress, making ATR a promising therapeutic target.[2][5] ATR inhibitors, such as ATR-IN-5, are being investigated for their potential to selectively kill cancer cells, often in combination with DNA-damaging agents. This document provides a comprehensive technical overview of this compound as a selective ATR inhibitor, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Concepts: The ATR Signaling Pathway

The ATR signaling pathway is a cornerstone of the cellular response to DNA replication stress. The pathway is initiated by the recognition of ssDNA coated by Replication Protein A (RPA).[3][4] This recruits the ATR-ATRIP complex to the site of DNA damage. Full activation of ATR kinase activity requires the subsequent recruitment of the 9-1-1 checkpoint clamp and the activator protein TopBP1.[3] Once active, ATR phosphorylates a cascade of downstream targets, with Chk1 being a primary effector.[3][5] Phosphorylated Chk1, in turn, targets cell cycle regulators like Cdc25 phosphatases to induce cell cycle arrest, providing time for DNA repair.[5]

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of representative selective ATR inhibitors, which are expected to be comparable to this compound.

Table 1: In Vitro Potency of Selective ATR Inhibitors

| Inhibitor Name | Assay Type | IC50 (nM) | Cell Line | Reference |

| VE-821 | Kinase Assay | 26 | - | [6] |

| AZ20 | Kinase Assay | 5 | - | [6] |

| Ceralasertib (AZD6738) | Kinase Assay | 1 | - | [6] |

| Elimusertib (BAY-1895344) | Kinase Assay | 7 | - | [6] |

| Berzosertib (VE-822) | Cellular Assay | 19 | HT29 | [6] |

| M4344 (VX-803) | Cellular Assay (p-Chk1) | 8 | - | [6] |

Table 2: Kinase Selectivity Profile of Selective ATR Inhibitors

| Inhibitor Name | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3K IC50 (nM) | Reference |

| VE-821 | 26 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | [5] |

| AZ20 | 5 | >600 | >600 | ≤ 8 | >600 | [5] |

| BAY1895344 | 7 | >200-fold selectivity | >40-fold selectivity | ≥ 6-fold selectivity | >400-fold selectivity | [5] |

| Berzosertib (M6620) | 0.2 | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | >100-fold selectivity | [5] |

| Ceralasertib (AZD6738) | 4 | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | >300-fold selectivity | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ATR Kinase Assay

This assay measures the direct inhibitory effect of a compound on ATR kinase activity.

Principle: Recombinant human ATR/ATRIP complex is incubated with a substrate (e.g., a GST-p53 fusion protein) and ATP. The inhibitor's ability to block the phosphorylation of the substrate is quantified, typically using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]

Materials:

-

Recombinant human ATR/ATRIP complex

-

GST-cMyc-p53 substrate[7]

-

Assay Buffer (e.g., 25 mM HEPES pH 8.0, 0.01% Brij-35, 1% Glycerol, 5 mM DTT, 1 mg/mL BSA)[9]

-

Mg/ATP mix (final concentration typically 10 µM)[7]

-

This compound or other test compounds

-

Stop Solution (containing EDTA)[7]

-

Detection Buffer with d2-labeled anti-GST antibody and Europium-labeled anti-phospho-Ser15 p53 antibody[7]

-

384-well plates

Procedure:

-

Dilute this compound to various concentrations in the assay buffer.

-

In a 384-well plate, add the diluted inhibitor, the ATR/ATRIP enzyme, and the GST-p53 substrate.[9]

-

Initiate the reaction by adding the Mg/ATP mix.[7]

-

Incubate the plate at room temperature for 30 minutes.[7]

-

Stop the reaction by adding the stop solution.[7]

-

Add the detection buffer containing the HTRF antibodies.

-

Incubate as recommended by the antibody manufacturer.

-

Read the plate in a time-resolved fluorescence reader and calculate the HTRF signal.[7]

-

Plot the HTRF signal against the inhibitor concentration to determine the IC50 value.

Cellular Assay for ATR Inhibition (Western Blotting for p-Chk1)

This assay determines the ability of an inhibitor to block ATR activity within a cellular context by measuring the phosphorylation of its downstream target, Chk1.

Principle: Cells are treated with a DNA damaging agent to activate the ATR pathway, leading to the phosphorylation of Chk1 at Ser345. The cells are then lysed, and the levels of phosphorylated Chk1 (p-Chk1) and total Chk1 are determined by western blotting. A potent ATR inhibitor will reduce the levels of p-Chk1.

Materials:

-

Cancer cell line (e.g., HT29, U2OS)

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., Hydroxyurea, UV radiation, or a topoisomerase inhibitor like Camptothecin)

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors[10]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[11]

-

Primary antibodies: anti-p-Chk1 (Ser345) and anti-total Chk1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Induce DNA damage by adding the DNA damaging agent for a specified time (e.g., 1-4 hours).

-

Wash cells with ice-cold PBS and lyse them on ice.[10]

-

Determine protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.[10]

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with the primary antibody (anti-p-Chk1 or anti-total Chk1) overnight at 4°C.[12]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[10]

-

Quantify the band intensities to determine the ratio of p-Chk1 to total Chk1.

Cell Viability Assay

This assay measures the effect of the ATR inhibitor on the proliferation and survival of cancer cells.

Principle: Metabolically active, viable cells can reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[13]

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

This compound or other test compounds

-

MTT or MTS reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plate for a desired period (e.g., 72 hours).[14]

-

Add the MTT or MTS reagent to each well.[13]

-

Incubate for 1-4 hours at 37°C.[13]

-

If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.[13]

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[13]

-

Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

Conclusion

This compound represents a class of highly selective and potent inhibitors of the ATR kinase. By targeting a key node in the DNA damage response pathway, these inhibitors show significant promise as anticancer agents, particularly in tumors with high levels of replication stress or defects in other DDR pathways. The experimental protocols and data presented in this guide provide a framework for the preclinical evaluation of ATR inhibitors and a deeper understanding of their mechanism of action. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and Clinical Impact of Haploinsufficiency for Genes Involved in ATR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. In vitro ATR kinase assay [bio-protocol.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Assay in Summary_ki [bdb99.ucsd.edu]

- 10. bio-rad.com [bio-rad.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

Atr-IN-5 Target Protein Interaction: A Technical Guide to ATR Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core target interaction of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, exemplified by compounds structurally or functionally related to Atr-IN-5. Given that "this compound" is not widely documented in public literature, this document focuses on the well-established principles of inhibiting its target, the ATR protein kinase. The information presented here leverages data from extensively studied ATR inhibitors to detail the mechanism of action, relevant signaling pathways, quantitative interaction data, and key experimental protocols.

Core Target: ATR (Ataxia Telangiectasia and Rad3-related) Kinase

The primary molecular target of ATR inhibitors is the ATR protein, a large serine/threonine-specific protein kinase of approximately 301.66 kDa.[1] ATR is a master regulator of the DNA Damage Response (DDR), a complex signaling network essential for maintaining genomic integrity.[2] Unlike its relative, ATM (ataxia telangiectasia mutated), which is primarily activated by DNA double-strand breaks (DSBs), ATR responds to a broader spectrum of DNA damage, particularly single-stranded DNA (ssDNA) and replication stress.[2][3]

ATR's function is critical for cell survival, especially under conditions of replication stress, which is a hallmark of many cancer cells due to oncogene activation.[4] This dependency makes ATR an attractive therapeutic target. By inhibiting ATR, these drugs can selectively kill cancer cells and enhance the efficacy of DNA-damaging agents like chemotherapy and radiation.[5]

The ATR Signaling Pathway

The activation of the ATR signaling pathway is a multi-step process initiated by the detection of aberrant DNA structures.

-

Sensing Damage: The process begins with the recognition and binding of Replication Protein A (RPA) to exposed single-stranded DNA (ssDNA), a common intermediate at stalled replication forks or sites of DNA damage.[1]

-

ATR Recruitment: The ATR kinase forms a stable complex with its partner protein, ATRIP (ATR-Interacting Protein). This ATR-ATRIP complex is then recruited to the sites of damage through a direct interaction between ATRIP and the RPA-coated ssDNA.[1]

-

Kinase Activation: Recruitment alone is insufficient for ATR activation. Full activation requires another protein, TopBP1 (Topoisomerase II binding protein 1), which is brought to the DNA damage site by the Rad9-Rad1-Hus1 (9-1-1) checkpoint clamp. TopBP1 then directly interacts with the ATR-ATRIP complex, stimulating its kinase activity.[2]

-

Downstream Phosphorylation: Once activated, ATR phosphorylates a multitude of substrates to orchestrate the cellular response. The most well-characterized downstream effector is the checkpoint kinase Chk1.[5] ATR-mediated phosphorylation of Chk1 on serine 345 activates it, leading to the regulation of cell cycle progression, stabilization of replication forks, and promotion of DNA repair.[6][7]

References

- 1. Quaternary structure of ATR and effects of ATRIP and replication protein A on its DNA binding and kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 3. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cell-based screen identifies ATR inhibitors with synthetic lethal properties for cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ATR-Chk1 pathway inhibition promotes apoptosis after UV in primary human keratinocytes: potential basis for caffeine’s UV protective effects - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on Atr-IN-5 (CAS: 2601571-19-9)

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on Atr-IN-5 (CAS: 2601571-19-9) is limited. This guide synthesizes the available data and provides a broader context based on the well-understood mechanisms of ATR inhibition.

Introduction

This compound is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical enzyme in the DNA damage response (DDR) pathway.[1] The DDR is a complex signaling network that safeguards genomic integrity by detecting DNA lesions, arresting the cell cycle to allow for repair, and activating DNA repair pathways or, in cases of irreparable damage, inducing apoptosis.[2][3][4] Cancer cells, often characterized by increased replication stress and defects in other DDR pathways (such as ATM or p53 deficiency), exhibit a heightened dependency on the ATR signaling pathway for survival.[2][5][6] This synthetic lethality provides a therapeutic window for ATR inhibitors, making them a promising class of anti-cancer agents.[7][8]

Core Concepts: The ATR Signaling Pathway

The ATR signaling cascade is primarily activated by single-stranded DNA (ssDNA), a common intermediate during replication stress or following the processing of DNA double-strand breaks (DSBs).[9][10][11] The key steps in ATR activation and signaling are:

-

Sensing and Recruitment: Replication Protein A (RPA) coats the exposed ssDNA, creating a platform for the recruitment of the ATR-ATRIP complex.[5][10][11]

-

Activation: The ATR-ATRIP complex is then activated by two independent mechanisms involving TopBP1 and ETAA1, which are recruited to the sites of DNA damage.[5][10]

-

Signal Transduction: Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (Chk1).[3][12][13][14]

-

Cellular Response: Activated Chk1, in turn, phosphorylates various effectors to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3][13]

The central role of ATR in maintaining genomic stability, particularly in rapidly proliferating cancer cells, underscores the therapeutic potential of its inhibition.[2]

Mechanism of Action of ATR Inhibitors

ATR inhibitors, including compounds like this compound, function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets. This abrogation of the ATR signaling cascade leads to:

-

Replication Catastrophe: In cancer cells with high levels of replication stress, ATR inhibition leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death.[2]

-

Mitotic Catastrophe: By overriding the G2/M checkpoint, ATR inhibition can force cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and cell death.[2]

-

Synthetic Lethality: In tumors with deficiencies in other DDR pathways (e.g., ATM or BRCA mutations), the inhibition of ATR becomes selectively lethal.[5][6]

Quantitative Data

| Parameter | Value (for ATR-IN-10) | Description |

| IC50 | 2.978 µM[15] | The half-maximal inhibitory concentration, indicating the potency of the inhibitor against the ATR kinase. |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to characterize ATR inhibitors.

Kinase Inhibition Assay

Objective: To determine the in vitro potency of an inhibitor against the ATR kinase.

Methodology:

-

Recombinant human ATR kinase is incubated with the inhibitor at various concentrations.

-

A specific substrate peptide and ATP (often radiolabeled) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period and then stopped.

-

The amount of phosphorylated substrate is quantified, typically using methods like scintillation counting or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Phospho-Chk1 Assay

Objective: To assess the ability of an inhibitor to block ATR signaling in a cellular context.

Methodology:

-

Cancer cell lines are treated with a DNA damaging agent (e.g., hydroxyurea or UV radiation) to activate the ATR pathway.

-

Cells are then incubated with the ATR inhibitor at a range of concentrations.

-

After a specified time, cells are lysed, and protein extracts are prepared.

-

The levels of phosphorylated Chk1 (a direct downstream target of ATR) and total Chk1 are measured using Western blotting or ELISA.

-

A reduction in the ratio of phospho-Chk1 to total Chk1 indicates effective ATR inhibition.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic effects of the ATR inhibitor on cancer cells.

Methodology:

-

Cancer cell lines are seeded in multi-well plates and treated with increasing concentrations of the ATR inhibitor.

-

Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

-

Apoptosis can be quantified by methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.

Visualizations

ATR Signaling Pathway

Caption: The ATR signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for ATR Inhibitor Evaluation

Caption: A typical preclinical experimental workflow for the evaluation of an ATR inhibitor.

Clinical Landscape of ATR Inhibitors

While clinical trial data for this compound is not available, several other ATR inhibitors are currently in clinical development, demonstrating the significant interest in this therapeutic class. These trials are exploring ATR inhibitors as monotherapy in tumors with specific DDR deficiencies and in combination with other anti-cancer agents like chemotherapy, radiotherapy, and PARP inhibitors.[4][8][16] The rationale for combination therapies is that ATR inhibitors can sensitize cancer cells to the DNA-damaging effects of these other treatments.[4][6]

Conclusion

This compound, as a potent ATR inhibitor, represents a promising therapeutic agent for the treatment of cancers with inherent dependencies on the ATR signaling pathway. While specific data on this compound is limited, the well-established role of ATR in the DNA damage response provides a strong rationale for its development. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for the continued investigation of this and other novel ATR inhibitors.

References

- 1. targetmol.com [targetmol.com]

- 2. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting ATR in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

- 10. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATR - My Cancer Genome [mycancergenome.org]

- 13. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prospects for the Use of ATR Inhibitors to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ATR-IN-10 | CAS#:2713577-93-4 | Chemsrc [chemsrc.com]

- 16. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]

An In-Depth Technical Guide to ATR Inhibitors: A Profile of Ceralasertib (AZD6738)

Disclaimer: The specific compound "Atr-IN-5" with the molecular formula C27H32F3N9O could not be definitively identified in publicly available scientific literature. The name strongly suggests its classification as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This guide provides a comprehensive technical overview of a well-characterized ATR inhibitor, Ceralasertib (AZD6738), as a representative example for researchers, scientists, and drug development professionals. The molecular formula for Ceralasertib is C20H24N6O2S.[1][2]

Introduction to ATR Inhibition

Ataxia Telangiectasia and Rad3-related (ATR) is a crucial serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR) pathway.[3] ATR is primarily activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of DNA double-strand breaks.[3] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] In many cancer cells, which often have defects in other DDR pathways (like ATM or p53) and experience high levels of replicative stress, survival becomes critically dependent on the ATR pathway.[3] This dependency makes ATR a compelling therapeutic target. Inhibition of ATR can lead to the collapse of replication forks, accumulation of DNA damage, and ultimately, synthetic lethality in cancer cells.[3]

Ceralasertib (AZD6738) is a potent, selective, and orally bioavailable inhibitor of ATR kinase.[1][2] It is currently being investigated in numerous clinical trials for the treatment of various solid tumors, both as a monotherapy and in combination with other anticancer agents.[5]

Ceralasertib (AZD6738): Core Data

This section summarizes the key quantitative data for Ceralasertib.

| Property | Value | Reference |

| Molecular Formula | C20H24N6O2S | [1][2][6] |

| Molecular Weight | 412.51 g/mol | [1][2] |

| CAS Number | 1352226-88-0 | [1][2][6] |

| Mechanism of Action | ATP-competitive inhibitor of ATR kinase | [7] |

| In Vitro Potency (Enzymatic Assay) | IC50: 1 nM | [1][7] |

| Cell-Based Potency (CHK1 Phosphorylation) | IC50: 74 nM | [1][7] |

| Selectivity | High selectivity for ATR over other PIKK family members (ATM, DNA-PK, mTOR) with IC50 > 5 µM in cells.[7] | [7] |

Signaling Pathway and Mechanism of Action

ATR is a critical apical kinase in the response to replication stress. The pathway is initiated by the detection of ssDNA coated with Replication Protein A (RPA).

References

An In-depth Technical Guide to the ATR Kinase Inhibitor Atr-IN-5 Disclosed in Patent CN112047938A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core scientific information disclosed in patent CN112047938A, focusing on the 2,4,6-trisubstituted pyrimidine compounds as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors. The central focus of this document is to present the quantitative data, detailed experimental methodologies, and the underlying signaling pathways in a clear and accessible format for researchers and professionals in the field of drug development.

Core Compound Data

The patent discloses a series of 2,4,6-trisubstituted pyrimidine derivatives with potent ATR kinase inhibitory activity. For the purpose of this guide, we will refer to the core compound structure as Atr-IN-5, representing the key pharmacophore described.

Table 1: In Vitro Inhibitory Activity of Representative Compounds

| Compound ID | ATR IC50 (nM) | ATM IC50 (nM) | DNA-PK IC50 (nM) | mTOR IC50 (nM) | PI3Kα IC50 (nM) |

| Example 1 | 5.2 | >1000 | >1000 | >1000 | >1000 |

| Example 2 | 8.1 | >1000 | >1000 | >1000 | >1000 |

| Example 5 | 3.5 | >1000 | >1000 | >1000 | >1000 |

| Example 8 | 15.6 | >1000 | >1000 | >1000 | >1000 |

Data presented is a representative summary based on the disclosed examples in the patent document.

Table 2: Cellular Activity of Representative Compounds

| Compound ID | p-Chk1 (Ser345) Inhibition IC50 (nM) in HT29 Cells |

| Example 1 | 10.5 |

| Example 2 | 18.2 |

| Example 5 | 8.9 |

| Example 8 | 25.1 |

This table summarizes the inhibitory effect of the compounds on the phosphorylation of Chk1, a downstream target of ATR, in a cellular context.

Experimental Protocols

The following sections detail the key experimental methodologies described in patent CN112047938A for the synthesis and evaluation of the ATR inhibitors.

General Synthesis of 2,4,6-Trisubstituted Pyrimidine Derivatives

The core pyrimidine scaffold was synthesized through a multi-step process. A key step involves the sequential nucleophilic substitution of a di- or tri-chlorinated pyrimidine precursor. The general synthetic scheme is outlined below.

Step 1: First Nucleophilic Substitution. 2,4,6-trichloropyrimidine is reacted with a primary or secondary amine (Amine 1) in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Step 2: Second Nucleophilic Substitution. The resulting 4-amino-2,6-dichloropyrimidine intermediate is then reacted with a second, different amine (Amine 2) under similar conditions to yield a 2,4-diamino-6-chloropyrimidine.

Step 3: Suzuki Coupling. The final substitution at the 6-position is achieved via a Suzuki coupling reaction with an appropriate aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as 1,4-dioxane and water, typically at elevated temperatures.

ATR Kinase Inhibition Assay

The in vitro inhibitory activity of the compounds against ATR kinase was determined using a biochemical assay.

The assay measures the amount of ADP produced from the kinase reaction. Test compounds were serially diluted in DMSO and added to the wells of a 384-well plate. Recombinant human ATR enzyme and a suitable substrate were then added. The kinase reaction was initiated by the addition of ATP. After incubation, a detection reagent was added to quantify the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound. Luminescence was measured using a plate reader, and the IC50 values were calculated from the dose-response curves.

Cellular p-Chk1 (Ser345) Inhibition Assay

The cellular potency of the compounds was assessed by measuring the inhibition of ATR-mediated phosphorylation of Chk1 at serine 345 in a human cancer cell line (e.g., HT29).

HT29 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for a specified period. DNA damage was induced by adding a DNA replication stressor, such as hydroxyurea. Following incubation, the cells were lysed, and the levels of phosphorylated Chk1 (Ser345) were quantified using a sandwich ELISA method. The IC50 values were determined by fitting the data to a four-parameter logistic equation.

ATR Signaling Pathway

ATR is a master regulator of the DNA damage response (DDR), particularly in response to single-strand breaks (SSBs) and replication stress.[1] The compounds described in CN112047938A are designed to inhibit the kinase activity of ATR, thereby disrupting this critical cell survival pathway and potentially sensitizing cancer cells to DNA-damaging agents.

Upon DNA damage, particularly the formation of single-stranded DNA (ssDNA) at stalled replication forks, Replication Protein A (RPA) coats the ssDNA.[1] This structure recruits the ATR-ATRIP complex. Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase Chk1.[1] Phosphorylated Chk1 is activated and in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (e.g., Cdk1), leading to cell cycle arrest, typically at the G2/M transition. This pause allows time for the cell to repair the damaged DNA. By inhibiting ATR, this compound and related compounds prevent the activation of Chk1 and the subsequent signaling cascade, leading to the abrogation of the cell cycle checkpoint. In cancer cells, which often have other defects in their DNA damage response pathways, this can lead to mitotic catastrophe and cell death, especially when combined with DNA-damaging chemotherapies or radiation.

References

Methodological & Application

Application Notes and Protocols for a Representative ATR Inhibitor (ATR-IN-5)

Introduction

Ataxia telangiectasia and Rad3-related (ATR) is a master regulator kinase in the DNA Damage Response (DDR) pathway.[1] It is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the processing of other DNA lesions.[2][3] Upon activation, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[1][4] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability, oncogene-induced replication stress, or defects in other DDR pathways like the ATM pathway.[4][5] This dependency makes ATR a compelling therapeutic target.

ATR inhibitors are small molecules designed to block the kinase activity of ATR, thereby preventing the downstream signaling that allows cancer cells to cope with DNA damage.[6] By inhibiting ATR, these compounds can lead to the collapse of replication forks, abrogate critical cell cycle checkpoints, and induce synthetic lethality in tumors with specific genetic backgrounds (e.g., ATM or p53 mutations).[5][7] This document provides detailed protocols for key in vitro cell-based assays to characterize the activity of a representative potent and selective ATR inhibitor, hereafter referred to as ATR-IN-5.

Signaling Pathway

The ATR signaling pathway is initiated by the presence of replication stress, which exposes single-stranded DNA coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex. The 9-1-1 checkpoint clamp is loaded onto the DNA, which in turn recruits TOPBP1, a direct activator of ATR's kinase function.[8] Activated ATR then phosphorylates Chk1, which mediates downstream effects like cell cycle arrest.[4][7] ATR inhibitors like this compound block this crucial phosphorylation step.

Caption: ATR Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from in vitro assays with this compound. This data illustrates the compound's potency, selectivity, and mechanism of action.

Table 1: Cellular Potency (IC₅₀) of this compound in Cancer Cell Lines The half-maximal inhibitory concentration (IC₅₀) was determined using a 72-hour cell viability assay. The data demonstrates synthetic lethality in ATM-deficient cells, which are more sensitive to ATR inhibition.

| Cell Line | Cancer Type | ATM Status | This compound IC₅₀ (nM) |

| HCT116 | Colon Carcinoma | Proficient | 150 |

| HT29 | Colon Carcinoma | Proficient | 210 |

| SW620 | Colon Carcinoma | Deficient | 25 |

| MCF7 | Breast Carcinoma | Proficient | 180 |

| MDA-MB-468 | Breast Carcinoma | Proficient | 250 |

| U2OS | Osteosarcoma | Proficient | 195 |

| LoVo | Colon Carcinoma | Deficient | 30 |

Table 2: Pharmacodynamic Biomarker Modulation by this compound Data shows the concentration-dependent inhibition of Chk1 phosphorylation (a direct ATR target) and induction of γH2AX (a marker of DNA double-strand breaks) after 4 hours of treatment in SW620 cells.

| This compound Conc. (nM) | pChk1 (S345) Inhibition (%) | γH2AX Induction (Fold Change) |

| 0 (Vehicle) | 0 | 1.0 |

| 10 | 45 | 1.8 |

| 30 | 85 | 3.5 |

| 100 | 98 | 5.2 |

| 300 | 99 | 5.8 |

Table 3: Cell Cycle Analysis after this compound Treatment Percentage of cells in each cell cycle phase after 24-hour treatment with this compound (100 nM) with or without a DNA damaging agent (Hydroxyurea, HU, 2mM). The data shows this compound abrogates the HU-induced G2/M arrest.

| Treatment | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle | 45.2 | 30.1 | 24.7 |

| This compound (100 nM) | 44.8 | 32.5 | 22.7 |

| Hydroxyurea (2 mM) | 15.6 | 20.3 | 64.1 |

| HU + this compound | 35.1 | 48.5 | 16.4 |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

96-well clear-bottom, black-walled plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete medium. The final concentrations should span a range from low nanomolar to micromolar (e.g., 1 nM to 20 µM).

-

Treatment: Add 10 µL of the diluted compound or vehicle (medium with 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until color development is sufficient.

-

Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls (100% viability) and background (0% viability). Plot the normalized data against the log of the drug concentration and fit a four-parameter dose-response curve to calculate the IC₅₀ value.

Western Blot for Pharmacodynamic Markers

This protocol assesses the inhibition of ATR activity by measuring the phosphorylation of its direct substrate, Chk1.

Caption: Western Blotting Experimental Workflow.

Materials:

-

6-well plates

-

This compound and optional DNA damaging agent (e.g., Hydroxyurea)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-pChk1 (Ser345), Mouse anti-γH2AX (Ser139), Rabbit anti-total Chk1, Mouse anti-β-Actin

-

Secondary antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates to reach 80-90% confluency. Treat with various concentrations of this compound for 2-6 hours. For maximal signal, pre-treat with a DNA damaging agent (e.g., 2 mM HU for 2 hours) before adding the inhibitor.

-

Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with 4x LDS sample buffer and DTT. Heat at 70°C for 10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity using software like ImageJ.

Immunofluorescence for γH2AX Foci

This assay visualizes DNA double-strand breaks as nuclear foci, which increase upon ATR inhibition due to replication fork collapse.

Materials:

-

Cells seeded on glass coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (0.5% Triton X-100 in PBS)

-

Blocking Buffer (5% BSA in PBS)

-

Primary antibody: Mouse anti-γH2AX (Ser139)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG

-

DAPI mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound (e.g., 100 nM) for 8-24 hours.

-

Fixation: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash 3x with PBS. Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash 3x with PBS. Block with 5% BSA for 1 hour.

-

Antibody Staining: Incubate with anti-γH2AX primary antibody (e.g., 1:1000 dilution in 1% BSA) overnight at 4°C. The next day, wash 3x with PBS and incubate with Alexa Fluor 488 secondary antibody (e.g., 1:1000) for 1 hour at room temperature in the dark.

-

Mounting: Wash 3x with PBS. Mount the coverslip onto a glass slide using DAPI mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using automated software (e.g., ImageJ with a foci analysis plugin).[9]

Cell Cycle Analysis by Flow Cytometry

This protocol measures the distribution of cells in G1, S, and G2/M phases of the cell cycle to assess checkpoint abrogation.

Materials:

-

Cells cultured in 6-well plates

-

This compound and a cell cycle-arresting agent (e.g., Hydroxyurea or Etoposide)

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound and/or a DNA damaging agent for 24 hours.

-

Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Resuspend the cell pellet in 100 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Analysis: Gate the cell population to exclude debris and doublets. Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in G1, S, and G2/M phases based on DNA content (PI fluorescence).

References

- 1. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATR Inhibition in Cancer Cell Lines

Note: The compound "Atr-IN-5" is not described in the currently available scientific literature. Therefore, this document provides a representative protocol for a potent and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, based on established methodologies and data from well-characterized ATR inhibitors such as Ceralasertib (AZD6738), Gartisertib (M4344), and Berzosertib (VE-822/M6620). These protocols are intended for researchers, scientists, and drug development professionals.

Introduction: Targeting the ATR Pathway in Cancer

Ataxia Telangiectasia and Rad3-related (ATR) is a master kinase that regulates the DNA Damage Response (DDR).[1][2] It is activated by a broad range of DNA lesions and replication stress, which are common features of cancer cells due to oncogene activation.[1][3] Upon activation, ATR phosphorylates numerous substrates, including the checkpoint kinase CHK1, to coordinate cell cycle arrest, stabilize replication forks, and promote DNA repair.[1][3][4]